4-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Description
4-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group and a carboxamide moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is linked via an ether oxygen to the pyridine-2-carboxamide scaffold.
Properties
IUPAC Name |
4-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3/c17-16(18,19)13-2-1-9(6-22-13)15(25)23-7-11(8-23)26-10-3-4-21-12(5-10)14(20)24/h1-6,11H,7-8H2,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNXYLIHVGWCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be identified from recent patents and pharmacological studies. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Structural Analysis
Trifluoromethyl Group Prevalence: The target compound and analogs from EP 4374877 A2 and share trifluoromethyl groups, which are known to enhance bioavailability and resistance to oxidative metabolism. This substituent is critical for binding to hydrophobic pockets in target proteins.
Azetidine vs. Larger Heterocycles : The azetidine ring in the target compound provides conformational constraint compared to larger rings (e.g., diazaspiro systems in EP 4374877 A2). This may reduce entropic penalties during binding but could limit interactions with larger active sites .
Carboxamide Functionality : The pyridine-2-carboxamide group is conserved in the target compound and AZ331 , suggesting a role in hydrogen bonding with target residues (e.g., backbone amides in kinase ATP pockets).
Divergent Applications : While the target compound’s azetidine-pyridine scaffold suggests kinase inhibition (akin to EP 4374877 A2 analogs ), AZ331’s dihydropyridine core aligns with calcium channel modulation, highlighting structural nuance driving functional divergence .
Hypothetical Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
